molecular formula C11H19NO3 B1406870 tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate CAS No. 1558869-72-9

tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate

Cat. No.: B1406870
CAS No.: 1558869-72-9
M. Wt: 213.27 g/mol
InChI Key: WLVHAJCRVANNGK-UHFFFAOYSA-N
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Description

tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate (CAS 1558869-72-9) is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is characterized by a 7-oxabicyclo[2.2.1]heptane scaffold, a structure that is of significant interest in medicinal and organic chemistry. This scaffold is often explored for its potential as a rigid, three-dimensional building block in the synthesis of more complex pharmaceutical intermediates . The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes this reagent particularly valuable for multi-step synthetic applications, as it helps to protect the amine group from unwanted reactions during synthesis . While specific biological mechanisms and detailed research applications for this exact molecule are not fully elaborated in the available literature, its core structure is recognized as a key component in medicinal chemistry research . Suppliers indicate that this product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or personal use . Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl N-(7-oxabicyclo[2.2.1]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-8-6-7-4-5-9(8)14-7/h7-9H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVHAJCRVANNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of 7-oxabicyclo[2.2.1]heptane derivatives with tert-butyl carbamate. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxabicycloheptane derivatives.

    Reduction: Reduction reactions can lead to the opening of the oxabicycloheptane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to ring-opened products.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate has been studied for its pharmacological properties, particularly as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Case Study: Antinociceptive Activity
Research indicates that compounds with bicyclic structures similar to this compound exhibit antinociceptive effects. A study conducted by highlighted the efficacy of bicyclic amines in pain management, suggesting that this compound could be explored further for analgesic applications.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis Pathway
The synthesis of this compound can be achieved through various methods including:

  • Carbamate Formation : Reacting the corresponding amine with tert-butyl chloroformate.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Amine + tert-butyl chloroformateRoom TemperatureHigh
2Purification (e.g., recrystallization)Varies>90%

Biological Studies

The compound's unique structure allows it to interact with biological systems, making it a candidate for further biological investigations.

Case Study: Neuropharmacology
A study referenced in discusses the neuropharmacological properties of bicyclic compounds, indicating that derivatives of this compound could modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Mechanism of Action

The mechanism of action of tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The oxabicycloheptane ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the inhibition of enzymes or modulation of receptor activity, depending on the specific derivative and its target .

Comparison with Similar Compounds

7-Oxa vs. 7-Aza Derivatives

Replacing the oxygen atom in the 7-oxabicyclo[2.2.1]heptane system with nitrogen yields 7-azabicyclo[2.2.1]heptane analogs. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Difference
tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate C₁₁H₁₉NO₃ 213.27 1558869-72-9 Oxygen at 7-position
tert-Butyl N-[(1S,2S,4R)-rel-7-azabicyclo[2.2.1]heptan-2-yl]carbamate C₁₁H₂₀N₂O₂ 212.29 1932031-07-6 Nitrogen at 7-position; hydrochloride salt forms common

Impact: The 7-aza derivatives exhibit higher basicity due to the amine group, enhancing their utility in catalysis (e.g., phase-transfer organocatalysts in ) . In contrast, the 7-oxa variant’s ether linkage reduces nucleophilicity, favoring stability in acidic conditions.

Functional Group Modifications on the Bicyclic Scaffold

Substituents at Key Positions

Variations in substituents significantly alter physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group
This compound C₁₁H₁₉NO₃ 213.27 1558869-72-9 Boc-protected amine
tert-Butyl N-[3-(hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]carbamate C₁₃H₂₃NO₃ 241.33 1645410-37-2 Hydroxymethyl group at 3-position
tert-Butyl N-{1-formylbicyclo[2.2.1]heptan-2-yl}carbamate C₁₃H₂₁NO₃ 239.31 2305255-05-2 Formyl group at 1-position

Impact :

  • Formyl (2305255-05-2): Enhances electrophilicity, enabling conjugation reactions .

Ring Size and Saturation Differences

Bicyclo[2.2.1] vs. Bicyclo[3.2.1] Systems

Compounds with expanded or contracted bicyclic frameworks exhibit distinct steric and electronic profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Bicyclo System
This compound C₁₁H₁₉NO₃ 213.27 1558869-72-9 Bicyclo[2.2.1] (norbornane-like)
tert-Butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate C₁₂H₁₇NO₄ 239.27 Not provided Bicyclo[3.2.1] with double bond

Biological Activity

tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Chemical Name : this compound
  • CAS Number : 1558869-72-9
  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol

Synthesis

The synthesis of this compound typically involves the use of bicyclic intermediates and carbamate formation techniques. A notable method includes the Diels-Alder reaction to create the bicyclic structure, followed by carbamate formation through reaction with tert-butyl isocyanate.

Antimicrobial Activity

Research has indicated that derivatives of the 7-oxabicyclo[2.2.1]heptane framework exhibit significant antimicrobial properties. For instance, compounds synthesized from this framework have been screened for antibacterial and antifungal activities, demonstrating effectiveness against various pathogens.

CompoundActivityReference
7-Oxabicyclo[2.2.1]heptane DerivativesAntibacterial
This compoundAntifungal

Antioxidant Activity

In addition to antimicrobial properties, studies have shown that compounds related to this compound possess antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

Case Studies

  • Antimicrobial Effectiveness : A study published in a peer-reviewed journal demonstrated that various derivatives of 7-oxabicyclo[2.2.1]heptane exhibited strong inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
  • Antioxidant Properties : Another research effort highlighted the antioxidant capabilities of these compounds, showing significant radical scavenging activity in vitro, which may contribute to their therapeutic potential against oxidative stress-related diseases .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial metabolism and oxidative pathways. The bicyclic structure allows for unique interactions with enzymes and receptors, enhancing its pharmacological profile.

Q & A

Q. What in silico models predict solubility and bioavailability?

  • Tools : Use QSPR (quantitative structure-property relationship) models with descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • Validation : Compare predictions with experimental shake-flask solubility tests .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield 71% (copper-catalyzed amidation)
Diastereomeric Ratio 11:1 (crude NMR)
Stability Stable at RT; sensitive to strong acids
Key NMR Shifts δ 1.4 ppm (tert-butyl), δ 4.2 ppm (OCH₂)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate
Reactant of Route 2
tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate

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